Rhodblock 6 - 886625-06-5

Rhodblock 6

Catalog Number: EVT-280452
CAS Number: 886625-06-5
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhodblock 6 is an inhibitor of the Rho pathway. It acts by specifically abrogating Rho kinase activity.

N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide

    Compound Description: This compound features a 1H-indazole core directly linked to a 4-methoxybenzenesulfonamide moiety. This compound was investigated for its crystal structure and intermolecular interactions. []

    Relevance: This compound shares the core 1H-indazol-5-yl structure with N-(1H-indazol-5-yl)cyclobutanecarboxamide. The key difference lies in the replacement of the cyclobutanecarboxamide group with a 4-methoxybenzenesulfonamide group. This comparison highlights the potential for exploring diverse substituents at the 5-position of the indazole ring while maintaining structural similarity to the target compound. []

2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs

    Compound Description: This series involves a 1-methyl-1H-indazole scaffold connected to an isonicotinamide moiety through the 5-position. Aryl substitutions on the isonicotinamide nitrogen provide diversity within the series. These compounds were evaluated for anticancer activity against a panel of cancer cell lines. []

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

    Compound Description: BMS-694153 is a complex molecule with a 7-methyl-1H-indazol-5-yl group embedded within a larger structure. This compound is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, showing promise for migraine treatment. []

    Relevance: While structurally more complex than N-(1H-indazol-5-yl)cyclobutanecarboxamide, BMS-694153 showcases a 1H-indazol-5-yl group incorporated into a larger framework. This example highlights the potential for incorporating the target compound's core structure into more complex molecules for investigating diverse biological targets. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: This compound, like BMS-694153, incorporates a 7-methyl-1H-indazol-5-yl group into a complex multi-ring system. HTL22562 acts as a potent and selective CGRP receptor antagonist, highlighting its potential for treating migraine. []

    Relevance: Similar to BMS-694153, HTL22562 demonstrates the integration of the 1H-indazol-5-yl motif within larger molecular architectures. This further emphasizes the adaptability of this core structure in drug discovery efforts targeting diverse therapeutic areas. []

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

    Compound Description: ITP-2 features a 1H-indazol-5-yl group connected to a pyrimidine ring via an oxymethylene linker. It functions as a novel small-molecule activator of Kv11.1 (hERG) channels. []

    Relevance: ITP-2 demonstrates the introduction of an ether linkage at the 5-position of the indazole ring. This example expands the scope of structural modifications around N-(1H-indazol-5-yl)cyclobutanecarboxamide, suggesting possibilities for incorporating ether-linked substituents for exploring new chemical space and biological activities. []

Source and Classification

Rhodblock 6 was discovered through a chemical genetic screen that utilized RNA interference to sensitize cells, allowing for the identification of small molecules that could either suppress or enhance specific phenotypes associated with Rho pathway modulation. The primary target of Rhodblock 6 is ROCK, which plays a significant role in the phosphorylation of myosin light chains during cytokinesis, thereby influencing cytoskeletal dynamics and cell division .

Synthesis Analysis

The synthesis of Rhodblock 6 involves several key steps, typically beginning with the formation of its core structure through reactions that may include cyclization and substitution processes. While specific synthetic routes for Rhodblock 6 are not detailed in the available literature, compounds in the Rhodblock series often undergo modifications at various positions to enhance their biological activity and selectivity.

Technical Details

  1. Starting Materials: The synthesis likely begins with commercially available heterocyclic compounds.
  2. Reagents: Common reagents include coupling agents and solvents that facilitate nucleophilic substitutions.
  3. Conditions: Reactions may require controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  4. Purification: Final products are typically purified using chromatography techniques to isolate the desired compound from byproducts.
Molecular Structure Analysis

Rhodblock 6 has a defined molecular structure characterized by its unique arrangement of atoms that confer its inhibitory properties on ROCK. The specific molecular formula and structural representation are critical for understanding its interaction with biological targets.

Structural Data

  • Molecular Formula: The exact molecular formula is not specified in the available literature but can be deduced from its chemical structure.
  • Key Functional Groups: The presence of specific functional groups such as amines or heterocycles is essential for its biological activity.
  • 3D Conformation: Computational modeling may be employed to predict the three-dimensional conformation, which is crucial for binding interactions with ROCK.
Chemical Reactions Analysis

Rhodblock 6 primarily participates in biochemical reactions involving the inhibition of ROCK activity. This inhibition affects downstream signaling pathways that regulate cytoskeletal dynamics.

Relevant Reactions

  1. Inhibition of ROCK: Rhodblock 6 binds to the ATP-binding site of ROCK, preventing its activation.
  2. Effect on Myosin Light Chain Phosphorylation: By inhibiting ROCK, Rhodblock 6 reduces the phosphorylation levels of myosin light chains, disrupting normal contractile functions in cells .
  3. Impact on Cytokinesis: The compound has been shown to alter cytokinesis processes, leading to an increase in binucleate cells when applied in cell culture assays .
Mechanism of Action

The mechanism by which Rhodblock 6 exerts its effects involves several key steps:

  1. Binding to ROCK: Rhodblock 6 selectively binds to ROCK, inhibiting its kinase activity.
  2. Disruption of Actomyosin Dynamics: By inhibiting ROCK, there is a reduction in myosin light chain phosphorylation, leading to decreased contractility and altered cellular morphology.
  3. Cell Cycle Effects: The inhibition of ROCK influences cell cycle progression, particularly during cytokinesis, potentially leading to aberrant cell division outcomes .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Rhodblock 6 is essential for its application in research and potential therapeutic contexts.

Applications

Rhodblock 6 has significant implications in various scientific fields due to its ability to modulate the Rho signaling pathway:

  1. Cancer Research: Its role in inhibiting cell migration makes it a candidate for studying metastasis and tumor progression.
  2. Cell Biology: Useful for dissecting cellular mechanisms involved in cytokinesis and cytoskeletal dynamics.
  3. Drug Development: Potentially serves as a lead compound for developing therapeutics targeting diseases associated with dysregulated Rho signaling pathways .
Discovery and Development of Rhodblock 6

Chemical Genetic Screening Strategies for Rho Pathway Targeting

Targeting the Rho GTPase signaling pathway represented a significant challenge in chemical biology due to the high binding affinity of GTPases for guanine nucleotides and the absence of traditional druggable pockets. Conventional screening approaches—whether biochemical assays targeting isolated proteins or phenotypic screens monitoring complex cellular outputs—proved insufficient for identifying pathway-specific modulators. Biochemical assays faced limitations in capturing the dynamic regulatory complexity of Rho signaling cascades, while whole-cell phenotypic screens often failed to provide pathway resolution. To address this gap, researchers developed a chemical genetic modifier screening strategy inspired by classical genetics. This approach combined elements of forward phenotypic screening with precise pathway sensitization, creating a method to identify compounds specifically perturbing a predefined signaling cascade.

The strategy drew conceptual parallels from successful antibiotic discovery campaigns, such as the identification of platensimycin using Staphylococcus aureus strains sensitized by antisense RNA targeting FabF. For Rho pathway screening, this translated to designing assays where cellular sensitization lowered the threshold for detecting compound-pathway interactions. The core innovation lay in creating a genetically tunable background where partial pathway impairment (via RNAi) revealed compound effects that would otherwise remain undetectable. This approach prioritized compounds exhibiting differential activity in sensitized versus wild-type cells, thereby enriching for pathway-specific hits rather than general cytotoxic agents. The screening design intentionally accommodated both suppressors and enhancers of the sensitized phenotype, reflecting the Rho pathway's intricate balance of positive and negative regulators [1] [5] [6].

Table 1: Comparison of Screening Strategies for Rho Pathway Modulators

Screening ApproachKey FeaturesLimitations for Rho Pathway
Biochemical (Target-based)Pure protein assays; measures enzymatic inhibitionFails to capture cellular context; GTP displacement energetically unfavorable
Whole-cell PhenotypicUnbiased; monitors complex cellular outputsLow pathway specificity; complex deconvolution
Chemical Genetic ModifierCombines RNAi sensitization with compound screeningRequires precise genetic tuning; complex validation

RNAi-Sensitized Phenotypic Screening in Drosophila Models

The implementation of this chemical genetic strategy utilized Drosophila Kc167 cells, chosen for their genetic tractability and reduced redundancy in Rho GTPase isoforms (a single Rho homolog versus three in mammals). Researchers established a quantifiable cytokinesis phenotype—failure of cell division leading to binucleated cells—as the primary readout of Rho pathway perturbation. Rho's central role in regulating cleavage furrow formation, contractile ring assembly, and abscission made cytokinesis failure a biologically relevant proxy for pathway activity. To achieve the critical intermediate phenotypic threshold, the team optimized dsRNA sequence, dose, and treatment duration to yield partial (not complete) Rho depletion. This created a sensitized state where subtle compound effects could be amplified into detectable phenotypes [1] [6] [8].

An automated high-content imaging pipeline became essential for quantifying binucleated cells across ~38,000 compounds screened. The CellProfiler platform, enhanced with machine learning algorithms, enabled robust image analysis and classification of mononucleated versus binucleated cells, overcoming subjective visual assessment limitations. From this screen, nine compounds—designated Rhodblock 1a/b through 8—emerged as consistent enhancers of the Rho RNAi phenotype. Rhodblock 6 (initially identified as a hit compound from a commercial library) induced a significant increase in binucleated cells specifically in Rho-depleted backgrounds. Structural analysis revealed it as a cyclobutane-carboxamide derivative (C₁₂H₁₃N₃O), distinct from known Rho kinase inhibitors like Y-27632 or GSK269962A. Its initial activity profile suggested selective Rho pathway perturbation rather than generalized cytotoxicity [1] [6].

Table 2: Key Parameters in Rhodblock 6 Discovery Screen

Screening ParameterExperimental Implementation
Cell LineDrosophila Kc167 cells
Sensitization MethodPartial Rho depletion via optimized dsRNA (72h treatment)
Phenotypic Readout% Binucleated cells (cytokinesis failure)
Screening Scale~38,000 diverse compounds and natural product extracts
Hit Selection Criteria>3-fold enhancement of binucleation in Rho RNAi vs. control
Automated Analysis PlatformCellProfiler with machine-learning classification

Synergistic Validation with Rho Depletion and C3 Transferase

Validation of Rhodblock 6's pathway specificity relied on demonstrating functional synergy across orthogonal Rho perturbation methods. Beyond RNAi, researchers treated cells with Clostridium botulinum C3 transferase (CT04), a bacterial exoenzyme that ADP-ribosylates and inactivates RhoA/B/C isoforms. Rhodblock 6 consistently exacerbated cytokinesis failure in C3 transferase-treated cells, mirroring its enhancement of Rho RNAi phenotypes. This orthogonal validation confirmed that Rhodblock 6's activity was not an artifact of the RNAi system but reflected a genuine functional interaction with Rho pathway impairment. Concentration-response analyses further established that Rhodblock 6 exhibited greater potency in Rho-sensitized backgrounds than in wild-type cells—a hallmark of pathway-targeted activity [1] [6].

Mechanistic investigation revealed Rhodblock 6 directly inhibited Rho kinase (ROCK), a key downstream effector of Rho GTPase. Biochemical assays demonstrated dose-dependent inhibition of ROCK enzymatic activity (IC₅₀ in low micromolar range). Cellular phenotyping confirmed functional consequences: Rhodblock 6 (100 μM, 20h treatment) disrupted the subcellular localization of phosphorylated myosin regulatory light chain (pMRLC), a critical ROCK substrate governing actomyosin contractility during cytokinesis. This subcellular mislocalization phenotype—observed in both Drosophila and human HeLa cells—provided direct evidence of pathway perturbation. Importantly, Rhodblock 6 exhibited differential effects across the Rho pathway compared to other Rhodblocks; while Rhodblock 6 primarily targeted ROCK-mediated pMRLC dynamics, other hits (e.g., Rhodblock 2) showed stronger interactions with distinct regulators like Pbl (RhoGEF) or Diaphanous (formin). This selectivity profile positioned Rhodblock 6 as a specific probe for dissecting ROCK-dependent functions within the broader Rho signaling network during cytokinesis [1] [2] [6].

Table 3: Functional Synergy Profiles of Select Rhodblocks with Rho Pathway Components

CompoundSynergy Score with Rho RNAiSynergy with C3 TransferaseKey Pathway Interaction
Rhodblock 1a14.7ConfirmedBroad Rho pathway suppression
Rhodblock 24.0ConfirmedStrong Pbl (RhoGEF) interaction
Rhodblock 63.5ConfirmedSelective ROCK inhibition
Rhodblock 84.0ConfirmedModulates Rok & Diaphanous

Properties

CAS Number

886625-06-5

Product Name

Rhodblock 6

IUPAC Name

N-(1H-indazol-5-yl)cyclobutanecarboxamide

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16)

InChI Key

GXJXOQKXBIPBKB-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3

Solubility

Soluble in DMSO

Synonyms

Rhodblock 6; Rhodblock-6; Rhodblock6;

Canonical SMILES

C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3

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